molecular formula C17H8Cl4N2O2S B2412979 3-(2,4-Dichlorobenzoyl)-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 732288-03-8

3-(2,4-Dichlorobenzoyl)-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2412979
CAS No.: 732288-03-8
M. Wt: 446.12
InChI Key: AVSZSJNYIFGNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(3,4-DICHLOROBENZOYL)-3-(3,4-DICHLOROPHENYL)-2-THIOUREA” is a rare and unique chemical provided by Sigma-Aldrich . It has a linear formula of C14H8Cl4N2OS and a molecular weight of 394.109 .


Molecular Structure Analysis

The compound “3-(2,4-dichlorobenzoyl)-1-(3,4-dichlorophenyl)urea” has a molecular formula of C14H8Cl4N2O2 and a molecular weight of 378.03752 . This suggests that the requested compound might have a similar structure, given the similarities in their names.


Physical and Chemical Properties Analysis

The compound “3-(2,4-dichlorobenzoyl)-1-(3,4-dichlorophenyl)urea” has a molecular formula of C14H8Cl4N2O2 and a molecular weight of 378.03752 . This might give some insights into the physical and chemical properties of the requested compound.

Safety and Hazards

The compound “3-(2,4-dichlorobenzoyl)-1-(3,4-dichlorophenyl)urea” is classified as a hazardous substance, with hazard statements including H410 . Precautionary statements include P273, P391, and P501 .

Properties

IUPAC Name

(5Z)-3-(2,4-dichlorobenzoyl)-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl4N2O2S/c18-9-2-3-10(12(20)7-9)15(24)23-16(25)14(22-17(23)26)6-8-1-4-11(19)13(21)5-8/h1-7H,(H,22,26)/b14-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSZSJNYIFGNRR-NSIKDUERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)N(C(=S)N2)C(=O)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C\2/C(=O)N(C(=S)N2)C(=O)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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